(1r)-1-(4-bromothiophen-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-bromothiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFBIIZOCHASS-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CS1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Chemical Transformations of 1r 1 4 Bromothiophen 2 Yl Ethan 1 Ol
Reactivity at the Bromine Substituent
The bromine atom attached to the thiophene (B33073) ring is a versatile handle for introducing molecular complexity. Its reactivity is predominantly exploited through metal-catalyzed cross-coupling reactions and metal-halogen exchange, which open avenues for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) on the bromothiophene ring is generally challenging. SNAr reactions on thiophene rings typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov The hydroxyl group on the ethyl substituent of (1R)-1-(4-bromothiophen-2-yl)ethan-1-ol is not sufficiently activating to facilitate this reaction pathway under standard conditions. Therefore, direct displacement of the bromine by common nucleophiles is not a synthetically viable strategy.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Reactions)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly effective for the functionalization of bromothiophenes. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organic halide, is a particularly powerful tool for forming new carbon-carbon bonds under relatively mild conditions. nih.gov
In the context of this compound, the bromine atom can readily participate in Suzuki coupling reactions with a variety of aryl- and heteroarylboronic acids. These reactions are typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. A base is also required to facilitate the transmetalation step of the catalytic cycle. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. nih.govmdpi.comresearchgate.net
A variety of palladium catalysts and ligands can be employed, with common choices including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands like SPhos. nih.govmdpi.com The reaction conditions are generally tolerant of the free hydroxyl group, which typically does not interfere with the coupling process.
| Bromothiophene Substrate | Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 44 |
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 4-chlorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 51 |
| 2,5-dibromo-3-methylthiophene | phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 2-bromothiophene | phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | 95 |
| 3-bromothiophene | cyclopropylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 93 |
Metal-Halogen Exchange and Subsequent Electrophilic Quenching
Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates. This transformation is typically achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu The reaction proceeds rapidly to replace the bromine atom with a lithium atom, generating a thiophenyllithium species. This intermediate is a potent nucleophile and can react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Alternatively, Grignard reagents can be formed through the reaction of the bromothiophene with magnesium metal. wisc.eduadichemistry.com The resulting organomagnesium compound is also a strong nucleophile, albeit generally less reactive than the corresponding organolithium species.
The presence of the acidic proton of the hydroxyl group in this compound necessitates the use of at least two equivalents of the organolithium or Grignard reagent. The first equivalent deprotonates the alcohol to form an alkoxide, while the second equivalent engages in the metal-halogen exchange. The resulting organometallic intermediate can then be "quenched" by the addition of an electrophile.
| Electrophile | Resulting Functional Group |
|---|---|
| Carbon dioxide (CO₂) | Carboxylic acid |
| Aldehydes (e.g., formaldehyde, acetaldehyde) | Secondary alcohol |
| Ketones (e.g., acetone) | Tertiary alcohol |
| Esters (e.g., ethyl acetate) | Tertiary alcohol (after reaction with two equivalents of the organometallic reagent) |
| Dimethylformamide (DMF) | Aldehyde |
| Alkyl halides (e.g., methyl iodide) | Alkylated thiophene |
Reactivity of the Chiral Alcohol Functional Group
The secondary alcohol in this compound is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, and oxidation. These reactions allow for the modification of the molecule's physical and chemical properties.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers through well-established synthetic protocols.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. When reacting with a carboxylic acid, a catalyst, such as a strong acid or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), is often employed to facilitate the reaction. medcraveonline.com The reaction with more reactive acylating agents like acid chlorides or anhydrides often proceeds readily in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct.
Etherification , the formation of an ether linkage, can be accomplished through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by reaction with an alkyl halide. Ether derivatives of the related 3-thiopheneethanol (B104103) have been synthesized, suggesting the applicability of these methods. sigmaaldrich.com
| Transformation | Reagent | Typical Conditions |
|---|---|---|
| Esterification | Carboxylic acid | Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC) |
| Esterification | Acid chloride | Base (e.g., pyridine, triethylamine) |
| Esterification | Acid anhydride | Base (e.g., pyridine, DMAP) |
| Etherification | Alkyl halide | Strong base (e.g., NaH) followed by alkyl halide |
Oxidation Reactions to Carbonyls and Carboxylic Acids
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(4-bromothiophen-2-yl)ethanone. sigmaaldrich.com A wide range of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Milder, more selective oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the thiophene ring.
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based methods such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane oxidation. organic-chemistry.org
Further oxidation to a carboxylic acid would necessitate the cleavage of the carbon-carbon bond between the alcohol carbon and the methyl group. This is a more challenging transformation that requires harsher reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate in strong acid can effect this type of oxidative cleavage, which would ultimately lead to the formation of 4-bromothiophene-2-carboxylic acid. libretexts.org
| Target Product | Common Oxidizing Agents |
|---|---|
| 1-(4-Bromothiophen-2-yl)ethanone (Ketone) | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), Swern oxidation reagents, Dess-Martin periodinane |
| 4-Bromothiophene-2-carboxylic acid | Potassium permanganate (KMnO₄), Sodium dichromate (Na₂Cr₂O₇) with H₂SO₄ |
Dehydration and Rearrangement Processes (e.g., Bromothienylethanolamine Derivatives)
The dehydration of alcohols is a fundamental organic transformation that results in the formation of alkenes through the elimination of a water molecule. For secondary alcohols such as this compound, this reaction is typically carried out by heating in the presence of a strong acid catalyst, like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemguide.co.uk
The reaction generally proceeds via a unimolecular elimination (E1) mechanism. libretexts.org The process involves three key steps:
Protonation of the Hydroxyl Group: The alcohol's hydroxyl group acts as a Lewis base, attacking a proton from the acid catalyst to form a protonated alcohol (an alkyloxonium ion). This step converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).
Formation of a Carbocation: The C-O bond in the alkyloxonium ion breaks heterolytically, with the water molecule departing and leaving behind a secondary carbocation intermediate. The formation of this carbocation is the rate-determining step of the reaction.
Deprotonation to Form the Alkene: A base (such as water or the conjugate base of the acid catalyst, e.g., HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding the alkene product, 4-bromo-2-vinylthiophene.
While this represents the expected dehydration pathway, specific literature detailing this transformation for this compound is not prevalent. Furthermore, rearrangement processes, which are common for carbocation intermediates, could potentially occur, though specific examples for this substrate are not well-documented.
The formation of bromothienylethanolamine derivatives, such as the structurally related 2-{[(4-bromothiophen-2-yl)methyl]amino}ethan-1-ol, involves different synthetic pathways, typically through reductive amination of a corresponding aldehyde or substitution reactions, rather than a rearrangement of this compound. biosynth.com
Specific Alcohol Reactions (e.g., Chugaev Reaction, Corey-Kim Reaction)
The hydroxyl group of this compound can undergo a variety of specific, named reactions. Two notable examples are the Chugaev and Corey-Kim reactions.
Chugaev Reaction: The Chugaev elimination is a method for dehydrating alcohols to alkenes under milder, non-acidic conditions, which minimizes the risk of carbocation rearrangements. wikipedia.orgnrochemistry.com It is a two-step procedure that proceeds through a xanthate intermediate. synarchive.comscienceinfo.comchemistnotes.com
Xanthate Formation: The alcohol is first treated with a strong base (e.g., NaOH or KHMDS) to form an alkoxide. This is followed by the addition of carbon disulfide (CS₂) and then an alkylating agent, typically methyl iodide (CH₃I), to form a methyl xanthate ester. scienceinfo.comchemistnotes.com
Pyrolysis: The xanthate ester is then heated (pyrolyzed) at temperatures ranging from 120 to 200 °C. nrochemistry.com The elimination occurs via a concerted, six-membered cyclic transition state, exhibiting syn-stereospecificity. wikipedia.org This process yields the alkene (4-bromo-2-vinylthiophene), carbonyl sulfide (B99878) (OCS), and methanethiol (B179389) (CH₃SH). wikipedia.org
Corey-Kim Reaction: The Corey-Kim oxidation provides an efficient method for converting primary and secondary alcohols into aldehydes and ketones, respectively, under mild conditions. youtube.com This reaction is particularly useful for substrates with sensitive functional groups. For the secondary alcohol this compound, the product is the corresponding ketone, 1-(4-bromothiophen-2-yl)ethanone.
The reaction mechanism involves:
Formation of a sulfonium (B1226848) salt from dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS). youtube.com
The alcohol attacks the electrophilic sulfur atom of the salt, forming an alkoxysulfonium salt.
A base, such as triethylamine (Et₃N), deprotonates the carbon bearing the oxygen, leading to the collapse of the intermediate, formation of the ketone, regeneration of dimethyl sulfide, and triethylammonium (B8662869) chloride. youtube.com
| Reaction | Substrate | Key Reagents | Product | Mechanism Type |
|---|---|---|---|---|
| Chugaev Reaction | This compound | 1. Base, CS₂, CH₃I 2. Heat (Δ) | 4-Bromo-2-vinylthiophene | Syn-Elimination |
| Corey-Kim Reaction | This compound | NCS, DMS, Et₃N | 1-(4-Bromothiophen-2-yl)ethanone | Oxidation |
Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple functional groups—a secondary alcohol, a C-Br bond, and an aromatic thiophene ring—in this compound makes selectivity a critical consideration in its chemical transformations.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, a key challenge is to achieve selective reaction at the alcohol without affecting the bromothiophene moiety, or vice versa.
Alcohol vs. C-Br Bond: Reactions like the Corey-Kim oxidation are highly chemoselective for the alcohol, leaving the C-Br bond intact. Conversely, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are chemoselective for the C-Br bond, allowing for the formation of new C-C bonds without affecting the alcohol group. jcu.edu.au
Alcohol vs. Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution. numberanalytics.com Reagents must be chosen carefully to avoid unwanted side reactions on the ring. For instance, using strong, non-nucleophilic bases for deprotonating the alcohol can prevent reactions with the ring itself.
Regioselectivity: Regioselectivity concerns the preferential formation of one constitutional isomer over another. For this compound, this is most relevant to reactions involving the thiophene ring. The existing substituents at the C2 and C4 positions direct any further substitution. Electrophilic substitution, for example, would likely be directed to the C5 position, which is the most activated position on the thiophene ring not already substituted. Regioselective lithiation followed by quenching with an electrophile is a common strategy to functionalize specific positions on a thiophene ring with high control. mdpi.com
Stereoselectivity: Stereoselectivity is crucial due to the chiral center at the carbon bearing the hydroxyl group. The stereochemical outcome of a reaction at this center depends heavily on the mechanism.
SN2 Reactions: A bimolecular nucleophilic substitution (SN2) at the chiral carbon would proceed with a complete inversion of stereochemistry (a Walden inversion), converting the (R)-enantiomer into an (S)-configured product. These reactions are favored by strong nucleophiles and polar aprotic solvents. chemicalnote.comlibretexts.org
SN1 Reactions: A unimolecular nucleophilic substitution (SN1) would proceed through a planar, achiral carbocation intermediate. The incoming nucleophile can attack from either face of the plane, leading to a mixture of retention and inversion products, a process known as racemization. masterorganicchemistry.comaskiitians.com SN1 reactions are favored by weak nucleophiles and polar protic solvents. libretexts.org
Stereospecific Reactions: Some reactions are inherently stereospecific. For example, the Chugaev reaction is a syn-elimination, meaning the abstracted proton and the xanthate leaving group depart from the same side of the molecule, which is dictated by the geometry of the cyclic transition state. nrochemistry.com
Chiral Properties and Stereochemical Control in Reactions Involving 1r 1 4 Bromothiophen 2 Yl Ethan 1 Ol
Enantiomeric Purity and Optical Rotation Analysis
The enantiomeric purity of (1R)-1-(4-bromothiophen-2-yl)ethan-1-ol is a critical parameter that dictates its suitability for use in pharmaceutical synthesis. High enantiomeric excess (ee) is essential to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
Analytical Methods for Enantiomeric Purity Determination:
While specific analytical methods for the enantiomeric separation of this compound are not extensively detailed in publicly available literature, the determination of enantiomeric excess for such chiral alcohols is routinely achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Table 1: Illustrative Chiral HPLC Parameters for Analysis of Chiral Alcohols
| Parameter | Typical Conditions |
| Column | Chiral stationary phases like polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol) |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min |
| Detection | UV spectrophotometry, often at a wavelength where the thiophene (B33073) ring absorbs (e.g., 254 nm) |
Optical Rotation:
Optical rotation is a physical property of chiral compounds that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, the "(1R)" designation indicates its specific stereochemical configuration, which would correspond to a defined optical rotation value under standardized conditions (specific wavelength of light, temperature, solvent, and concentration). However, specific optical rotation values for this compound are not consistently reported in readily accessible scientific literature. The determination of this value would be performed using a polarimeter.
Impact of Chiral Purity on Downstream Synthetic Applications
The enantiomeric purity of this compound has a profound impact on the stereochemical outcome of subsequent reactions. In the synthesis of complex molecules like Rivaroxaban, where multiple chiral centers may be present, the use of an enantiomerically pure starting material is paramount to avoid the formation of diastereomers.
The presence of the unwanted (1S)-enantiomer as an impurity can lead to the formation of the corresponding (R)-enantiomer of the final drug, which may have different pharmacological and toxicological properties. In the case of Rivaroxaban, only the (S)-enantiomer possesses the desired therapeutic activity. Therefore, controlling the chiral purity of intermediates like this compound is a critical quality control step in the manufacturing process to ensure the safety and efficacy of the final drug product. The presence of the undesired enantiomer can significantly complicate purification processes, often requiring costly and complex separation techniques to isolate the desired stereoisomer.
Diastereoselective and Enantioselective Reaction Pathways Utilizing the Chiral Center
The chiral center of this compound can be exploited to direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. The existing stereocenter can influence the formation of new stereocenters in a predictable manner, leading to the desired diastereomer.
While specific, detailed research findings on diastereoselective and enantioselective reactions utilizing this particular chiral alcohol are not widely published, general principles of asymmetric synthesis can be applied.
Diastereoselective Reactions:
In a synthetic sequence, the hydroxyl group of this compound can be used to direct incoming reagents to a specific face of the molecule. For example, in an alkylation or acylation reaction at a nearby position, the steric bulk of the thiophene and methyl groups, along with potential coordinating effects of the hydroxyl group with reagents, can favor the formation of one diastereomer over the other.
Enantioselective Pathways:
Although this compound is itself a product of an enantioselective reaction (typically an asymmetric reduction of the corresponding ketone), its chiral nature is primarily utilized to carry the stereochemical information forward in a linear synthesis. It is less commonly employed as a chiral auxiliary to induce enantioselectivity in other reactions. The primary goal in its use is the direct incorporation of its chiral framework into the final target molecule.
The synthesis of this chiral alcohol is a key step in ensuring the final product has the correct absolute stereochemistry. Asymmetric reduction of 1-(4-bromothiophen-2-yl)ethanone is a common method to produce this compound with high enantiomeric purity.
Table 2: Common Methods for Asymmetric Reduction of Ketones
| Method | Catalyst/Reagent | Typical Outcome |
| Catalytic Asymmetric Hydrogenation | Chiral ruthenium or rhodium phosphine (B1218219) complexes | High enantioselectivity |
| Enzymatic Reduction | Ketoreductases (KREDs) | Excellent enantioselectivity and mild reaction conditions |
| Chiral Borane (B79455) Reduction | Corey-Bakshi-Shibata (CBS) catalysts | Good to excellent enantioselectivity |
The successful application of these methods provides access to this compound with the high enantiomeric purity required for its use in pharmaceutical manufacturing.
Applications of 1r 1 4 Bromothiophen 2 Yl Ethan 1 Ol As a Versatile Synthetic Building Block
Precursor for Complex Heterocyclic Structures and Bioactive Scaffolds
The inherent reactivity of the thiophene (B33073) ring, coupled with the chiral hydroxyl functionality, makes (1R)-1-(4-bromothiophen-2-yl)ethan-1-ol an excellent starting material for the synthesis of complex heterocyclic structures and bioactive scaffolds. Thiophene and its derivatives are known components of many pharmacologically active compounds, and the introduction of a chiral center can significantly influence their biological activity.
The bromine atom on the thiophene ring serves as a handle for various cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents at the 4-position. These reactions can be employed to construct biaryl systems or to introduce other functional groups that can subsequently be used for the formation of new rings. For instance, a Suzuki coupling with a boronic acid containing a suitable functional group could be the initial step in the synthesis of a fused thiophene-containing heterocycle.
Furthermore, the hydroxyl group can be transformed into other functionalities, such as an azide or an amine, which can then participate in cycloaddition reactions or condensation reactions to form various nitrogen-containing heterocycles. For example, conversion of the alcohol to an azide, followed by a [3+2] cycloaddition with an alkyne, would lead to the formation of a chiral triazole-substituted thiophene.
The stereochemistry of the alcohol is crucial, as it allows for the synthesis of enantiomerically pure heterocyclic compounds, which is of paramount importance in drug discovery and development. The precise spatial arrangement of substituents directed by the chiral center can lead to specific interactions with biological targets.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material Modification | Subsequent Reaction Type | Resulting Heterocyclic Scaffold |
| Suzuki coupling at Br | Intramolecular cyclization | Fused thiophene systems (e.g., thienopyridines) |
| Conversion of OH to N3 | [3+2] Cycloaddition | Chiral triazolyl-thiophenes |
| Conversion of OH to NH2 | Condensation with a dicarbonyl | Chiral pyrrolyl-thiophenes |
| Heck reaction at Br | Intramolecular cyclization | Fused thiophene systems with exocyclic double bonds |
Utility in the Synthesis of Chiral Pharmaceutical Intermediates and Agrochemicals
Chiral molecules are of immense importance in the pharmaceutical and agrochemical industries, as the different enantiomers of a compound often exhibit distinct biological activities and metabolic profiles mdpi.com. This compound serves as a valuable chiral pool starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.
The bromothiophene moiety is a key structural feature in several bioactive molecules. For instance, thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The presence of the bromine atom allows for further molecular diversification to optimize biological activity.
The chiral secondary alcohol is a common structural motif in many drugs. The (R)-configuration of the hydroxyl group in the title compound can be a crucial element for the desired biological effect. This chiral center can be retained throughout a synthetic sequence, leading to the stereospecific formation of the target molecule.
Table 2: Potential Pharmaceutical and Agrochemical Intermediates
| Target Compound Class | Key Synthetic Transformation | Potential Application |
| Chiral β-amino alcohols | Conversion of the hydroxyl group to an amino group | Synthesis of adrenergic receptor modulators |
| Substituted thiophene derivatives | Cross-coupling reactions at the bromine atom | Development of kinase inhibitors |
| Chiral heterocyclic compounds | Cyclization reactions involving the thiophene and alcohol functionalities | Synthesis of novel antifungal or antiviral agents |
| Enantiopure carboxylic acids | Oxidation of the alcohol to a carboxylic acid | Building blocks for complex natural product synthesis |
Role in the Development of Advanced Materials and Polymer Architectures
The field of materials science is increasingly focused on the development of functional materials with precisely controlled architectures at the molecular level. Chiral molecules are of particular interest for applications in optics, electronics, and catalysis due to their unique properties. This compound can serve as a chiral monomer or a precursor to chiral monomers for the synthesis of advanced materials and polymer architectures.
Polythiophenes are a well-studied class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of chiral side chains onto the polythiophene backbone can induce helical structures, leading to materials with chiroptical properties, such as circular dichroism and circularly polarized luminescence.
This compound can be functionalized at the hydroxyl group with a polymerizable moiety, such as an acrylate or a styrenyl group. Subsequent polymerization would yield a chiral polymer with pendant bromothiophene units. Alternatively, the bromine atom can be used in cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation, to incorporate the chiral thiophene unit directly into the polymer backbone.
The resulting chiral polymers could find applications as chiral stationary phases in chromatography, as materials for asymmetric catalysis, or in the development of chiroptical sensors and devices. The combination of the thiophene's electronic properties with the chirality of the side chain offers a powerful strategy for the design of novel functional materials.
Table 3: Potential Applications in Materials Science
| Material Type | Synthetic Approach | Potential Application |
| Chiral Polythiophenes | Polymerization of a functionalized monomer | Organic electronics, chiroptical devices |
| Chiral Ligands for Asymmetric Catalysis | Modification of the hydroxyl and/or bromo group | Enantioselective synthesis |
| Chiral Stationary Phases | Covalent attachment to a solid support | Chromatographic separation of enantiomers |
| Functionalized Surfaces | Self-assembly on a substrate | Chiral recognition and sensing |
Intermediate in the Preparation of Chiral Amines and Amino Alcohols
Chiral amines and amino alcohols are fundamental building blocks in organic synthesis and are prevalent in a vast array of pharmaceuticals and natural products. This compound is an excellent precursor for the stereospecific synthesis of these valuable compounds.
The conversion of a chiral alcohol to a chiral amine can be achieved through several methods, often proceeding with either retention or inversion of configuration at the stereocenter, allowing for access to both enantiomers of the corresponding amine. One common strategy involves the activation of the hydroxyl group as a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide anion (SN2 reaction), which proceeds with inversion of configuration. Subsequent reduction of the azide yields the chiral amine. For retention of configuration, methods such as the Mitsunobu reaction with a nitrogen nucleophile can be employed.
Biocatalytic methods, using enzymes such as transaminases, offer a green and highly stereoselective route to chiral amines from the corresponding ketones. While this would require oxidation of the starting alcohol to the ketone, subsequent asymmetric amination can provide access to either enantiomer of the amine with high enantiomeric excess.
The synthesis of chiral vicinal amino alcohols can also be envisioned. For example, epoxidation of a vinyl group introduced at the 4-position of the thiophene ring, followed by regioselective ring-opening with an amine nucleophile, would generate a chiral amino alcohol.
Table 4: Representative Methods for the Synthesis of Chiral Amines from Chiral Alcohols
| Reaction | Key Reagents | Stereochemical Outcome | Typical Yield (%) | Typical ee (%) |
| Mesylation and Azide Substitution/Reduction | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | Inversion | 70-90 | >99 |
| Mitsunobu Reaction | DEAD, PPh3, DPPA; H2, Pd/C | Retention | 60-85 | >98 |
| Ritter Reaction | MeCN, H2SO4 | Retention | 50-70 | >99 |
| Biocatalytic Amination (via ketone) | Alcohol Dehydrogenase, Transaminase | (R)- or (S)-amine | 80-95 | >99 |
Diversification Strategies through Sequential Functional Group Interconversions
The synthetic utility of this compound is greatly enhanced by the ability to perform sequential functional group interconversions, allowing for the creation of a diverse library of chiral compounds from a single starting material. The presence of three distinct reactive sites—the hydroxyl group, the bromine atom, and the thiophene ring—provides a rich platform for chemical manipulation.
The hydroxyl group can be oxidized to a ketone, which can then undergo a variety of nucleophilic additions to generate tertiary alcohols with a new stereocenter. Alternatively, it can be protected to allow for selective reactions at other positions, and then deprotected and further transformed.
The bromine atom is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard, enabling the introduction of aryl, vinyl, alkynyl, and alkyl groups. Furthermore, the bromine can be exchanged for other functional groups, such as a cyano or a nitro group, through nucleophilic aromatic substitution or other methods.
The thiophene ring itself can undergo electrophilic substitution reactions, although the presence of the bromine atom will influence the regioselectivity of such transformations. Metalation of the thiophene ring, for example, through lithium-halogen exchange, can generate a nucleophilic species that can react with a variety of electrophiles.
A hypothetical multi-step synthesis could involve, for example, the protection of the hydroxyl group, followed by a Suzuki coupling at the bromine position to introduce a new aryl group. Subsequent deprotection of the alcohol and its conversion to an amine would yield a novel chiral amino-biaryl compound. This step-wise approach allows for the systematic modification of the molecule to explore structure-activity relationships in drug discovery or to fine-tune the properties of a material.
Table 5: Potential Sequential Functional Group Interconversions
| Step 1: Reaction at OH | Step 2: Reaction at Br | Step 3: Further Transformation | Resulting Compound Class |
| Protection (e.g., as a silyl ether) | Suzuki Coupling | Deprotection and Oxidation | Chiral biaryl ketone |
| Oxidation to ketone | Wittig Reaction | Asymmetric reduction | Chiral allylic alcohol |
| Conversion to tosylate | Sonogashira Coupling | Deprotection and cyclization | Fused heterocyclic system |
| --- | --- | --- | --- |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Asymmetric Synthetic Routes
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry. Future research concerning (1r)-1-(4-bromothiophen-2-yl)ethan-1-ol is increasingly focused on developing synthetic routes that are not only efficient and highly selective but also environmentally benign.
One of the most promising avenues is the use of biocatalysis, particularly employing alcohol dehydrogenases (ADHs). researchgate.netnih.govfrontiersin.org These enzymes are renowned for their exceptional chemo-, regio-, and stereoselectivity in the reduction of prochiral ketones to their corresponding enantiopure alcohols. mdpi.comnih.gov The direct precursor, 1-(4-bromothiophen-2-yl)ethanone, is an ideal substrate for ADH-catalyzed asymmetric reduction. Research in this area will likely focus on:
Genome Mining and Enzyme Engineering: Identifying novel ADHs from various microorganisms with high activity and selectivity towards heteroaromatic ketones. nih.gov Furthermore, protein engineering techniques can be used to tailor existing ADHs to enhance their tolerance to high substrate concentrations and organic solvents, which are often challenges in biocatalytic processes. nih.gov
Cofactor Regeneration Systems: ADH-catalyzed reductions depend on expensive nicotinamide (B372718) cofactors (NAD(P)H). frontiersin.org The development of efficient in-situ cofactor regeneration systems is crucial for economic viability. Substrate-coupled systems, where a cheap, sacrificial alcohol like 2-propanol is used to regenerate the cofactor, represent a key strategy. rsc.org Designing whole-cell biocatalytic systems, where cofactor regeneration is handled by the cell's metabolism, offers a sustainable and cost-effective alternative to using isolated enzymes. nih.gov
Flow Chemistry: Integrating biocatalytic reductions into continuous flow reactors can enhance productivity, simplify downstream processing, and allow for better control over reaction parameters. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov
Beyond biocatalysis, asymmetric transfer hydrogenation using well-defined transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands is another sustainable approach that avoids the use of pressurized hydrogen gas. acs.org Future work could involve designing catalysts that are highly efficient for the reduction of thiophene-based ketones, providing an alternative green route to this compound.
| Synthetic Approach | Key Features & Advantages | Future Research Focus |
| Biocatalysis (ADHs) | High enantioselectivity (>99% ee), mild reaction conditions (room temp, aqueous media), environmentally friendly. researchgate.netmdpi.com | Enzyme discovery and engineering for improved stability and substrate scope; development of efficient whole-cell and cofactor regeneration systems. nih.gov |
| Asymmetric Transfer Hydrogenation | Avoids pressurized H2 gas, high yields and enantioselectivities, operational simplicity. acs.org | Design of novel, highly active catalysts for heteroaromatic ketones; use of green hydrogen donors. |
| Catalytic Asymmetric Hydrogenation | High atom economy, high turnover numbers. | Development of non-precious metal catalysts; hydrogenation in green solvents like ethanol (B145695) or water. rsc.org |
Exploration of New Reactivity Modes and Multi-Component Reactions
The unique combination of a chiral alcohol, a bromine atom, and a thiophene (B33073) ring in this compound offers significant opportunities for exploring novel chemical transformations and designing complex molecular architectures through multi-component reactions (MCRs).
Future research will likely exploit the interplay between these functional groups:
Directed C-H Functionalization: The hydroxyl group can act as a directing group, enabling regioselective functionalization of the C-3 position of the thiophene ring, a position that is typically less reactive towards electrophilic substitution.
Sequential and Domino Reactions: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of various carbon-based substituents. nih.govmdpi.com A promising research direction is the development of one-pot sequences where an initial cross-coupling at the C-4 position is followed by a transformation involving the alcohol or the thiophene ring, creating molecular complexity in a highly efficient manner.
Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are powerful tools for building complex molecules. frontiersin.orgorganic-chemistry.org this compound or its oxidized ketone/aldehyde form could serve as a key component in novel MCRs. For instance, its aldehyde derivative could participate in Passerini or Ugi reactions, incorporating the chiral thiophene scaffold into peptide-like structures. nih.gov The development of asymmetric MCRs where the inherent chirality of the alcohol influences the stereochemical outcome of the reaction is a particularly exciting frontier. frontiersin.org
Advanced Applications in Catalysis and Asymmetric Synthesis
Chiral alcohols are valuable precursors for the synthesis of ligands used in asymmetric catalysis. The structure of this compound is well-suited for this purpose, and its application as a chiral auxiliary or ligand represents a significant area for future investigation.
Synthesis of Novel Chiral Ligands: The hydroxyl group can be readily converted into other functionalities (e.g., amines, phosphines, ethers) to generate a library of novel bidentate or tridentate ligands. For example, conversion to an amino alcohol could lead to ligands for asymmetric Henry reactions or aldol (B89426) additions. nih.gov Thiophene-based chiral ligands have already shown promise in various metal-catalyzed transformations. nih.govresearchgate.netkoreascience.krhilarispublisher.com
Organocatalysis: The chiral alcohol moiety itself can function as a chiral organocatalyst, for instance, in activating carbonyl compounds or in mediating proton transfer in enantioselective reactions.
Metal-Complex Catalysis: this compound can be used to form chiral metal-alkoxide complexes. These complexes could serve as Lewis acid catalysts for a range of asymmetric reactions, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations. nih.gov The thiophene's sulfur atom could also coordinate to the metal center, creating a rigid, well-defined catalytic pocket that enhances enantioselectivity.
| Application Area | Potential Role of this compound | Example Reaction Types |
| Chiral Ligand Synthesis | Precursor to amino alcohols, phosphines, or oxazolines. nih.gov | Asymmetric hydrogenation, allylic alkylation, Henry reaction. nih.gov |
| Organocatalysis | Direct use as a chiral Brønsted acid or base catalyst. | Asymmetric protonation, carbonyl activation. |
| Lewis Acid Catalysis | Formation of chiral metal-alkoxide complexes (e.g., with Ti, Cu, Zn). | Diels-Alder reactions, Friedel-Crafts alkylation, aldol reactions. nih.gov |
Integration of Computational Chemistry and Artificial Intelligence in Reaction Design for Thiophenic Systems
Modern computational tools are revolutionizing how chemical research is conducted. For a molecule like this compound, Density Functional Theory (DFT) and Artificial Intelligence (AI) can accelerate discovery and provide deep mechanistic insights.
DFT for Mechanistic Understanding: DFT calculations are invaluable for studying the reactivity of thiophene systems. bohrium.comacs.orgresearchgate.netnih.gov Future research will use DFT to:
Model transition states to understand the regioselectivity of electrophilic substitution on the substituted thiophene ring. researchgate.net
Predict the binding modes of ligands derived from the title compound with metal catalysts, helping to rationalize and predict enantioselectivity. researchgate.net
Elucidate complex reaction mechanisms, such as those in multicomponent or domino reactions, to guide experimental design. acs.orgnih.gov
AI and Machine Learning for Prediction and Design: The application of AI in chemistry is a rapidly growing field. discoveracs.orgarxiv.org For thiophenic systems, AI can be leveraged to:
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. chemcopilot.comchemical.ainih.gov
Catalyst Design: Machine learning models can be trained on existing data from asymmetric catalysis to predict the best catalyst or ligand for a specific transformation, such as the asymmetric reduction of the corresponding ketone. nih.govcam.ac.ukbeilstein-journals.org This can significantly reduce the experimental effort required for reaction optimization.
Reaction Outcome Prediction: By learning from vast reaction databases, AI models can predict the likely products, yields, and stereoselectivity of new reactions involving the title compound, allowing researchers to prioritize the most promising experiments. chemcopilot.com
The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound as a versatile chiral building block in the years to come.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (1R)-1-(4-bromothiophen-2-yl)ethan-1-ol?
- Answer: A key approach involves catalytic asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Ru-based catalysts) to achieve high enantiomeric excess (ee). Alternatively, nucleophilic substitution of brominated thiophene derivatives followed by stereoselective reduction (e.g., NaBH₄ with chiral ligands) can yield the target compound. For bromothiophene-containing analogs, hydrazine hydrate and KOH under reflux in ethanol have been used to reduce ketones to alcohols, as demonstrated in similar systems .
Q. How can enantiomeric purity be determined and optimized during synthesis?
- Answer: Chiral HPLC with columns such as Chiralcel OD-H or AD-H is widely used, employing mobile phases like hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Recrystallization from ethanol or ethyl acetate/hexane mixtures improves purity. Stereochemical purity (e.g., 87–90% ee) can be enhanced by optimizing reaction temperature, catalyst loading, and solvent polarity .
Q. What spectroscopic techniques are critical for structural confirmation?
- Answer:
- ¹H/¹³C NMR: Identify characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.5 ppm, thiophene protons at δ 6.5–7.5 ppm).
- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z ≈ 246 [M+H]⁺ for C₆H₇BrOS) and fragmentation patterns.
- IR Spectroscopy: Detect O-H stretches (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to achieve >95% ee for pharmacological applications?
- Answer:
- Catalyst Screening: Test chiral phosphine ligands (e.g., BINAP) with transition metals (e.g., Ru, Rh).
- Solvent Effects: Polar aprotic solvents (e.g., THF) often improve ee by stabilizing transition states.
- Kinetic Resolution: Combine asymmetric reduction with enzymatic catalysts (e.g., lipases) to resolve racemic mixtures .
Q. What strategies resolve contradictions in solubility data reported for bromothiophene derivatives?
- Answer: Perform systematic solubility studies in polar (water, methanol) and nonpolar solvents (hexane, DCM) under controlled temperatures (25°C vs. 40°C). Compare with structurally similar compounds (e.g., 4-methylphenyl analogs) to assess substituent effects. Document solvent purity and equilibration time to minimize variability .
Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?
- Answer:
- Esterification: React the hydroxyl group with acyl chlorides (e.g., acetyl chloride) in pyridine.
- Carbamate Formation: Use isocyanates (e.g., methyl isocyanate) in DCM with Lewis acid catalysts (e.g., ZnCl₂) .
- Sulfonation: Introduce sulfonyl groups via reaction with sulfonic acid derivatives under basic conditions .
Q. What experimental designs are recommended to assess stability under varying storage conditions?
- Answer: Conduct accelerated stability studies:
- Thermal Stability: Store at 40°C, 75% RH for 6 months; monitor degradation via HPLC.
- Photostability: Expose to UV light (ICH Q1B guidelines).
- Solution Stability: Test in DMSO or ethanol at -20°C vs. 4°C to prevent organic degradation observed in similar compounds .
Q. How can bioactivity assays be designed to evaluate antimicrobial potential?
- Answer:
- Microdilution Assays: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Studies: Assess bactericidal/fungicidal activity over 24 hours.
- Mechanistic Probes: Use fluorescence-based assays to study membrane disruption or enzyme inhibition, as applied to chlorophenyl ethanol analogs .
Methodological Considerations
- Contradiction Analysis: Cross-validate solubility and reactivity data using multiple techniques (e.g., NMR vs. HPLC for purity).
- Data Reproducibility: Standardize synthetic protocols (e.g., catalyst batch, solvent grade) and document environmental conditions (humidity, light exposure) .
- Ethical Compliance: Adhere to safety guidelines for handling brominated compounds (e.g., EPA DSSTox recommendations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
